![molecular formula C14H16ClN3O3 B7715004 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)propanamide](/img/structure/B7715004.png)
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)propanamide
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Overview
Description
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)propanamide is a chemical compound with potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature. In
Mechanism of Action
The exact mechanism of action of compound X is not fully understood. However, it is believed that this compound modulates the activity of certain ion channels, including the GABA-A receptor. This receptor is an important target for drugs that have anxiolytic and sedative effects.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to have anxiolytic and sedative effects. Additionally, compound X has been shown to modulate the activity of certain ion channels, which are important for the transmission of signals in the nervous system.
Advantages and Limitations for Lab Experiments
One advantage of using compound X in lab experiments is that it has been shown to have anxiolytic and sedative effects in animal models. This makes it a potentially useful tool for studying anxiety and related disorders. However, one limitation of using this compound is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are many potential future directions for research on compound X. One area of interest is the development of new drugs that target the same ion channels as compound X. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of anxiety and related disorders. Finally, further studies are needed to determine the optimal dosage and administration route for compound X in lab experiments.
Synthesis Methods
Compound X can be synthesized using a variety of methods. One common method involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(4-chlorophenyl)hydrazinecarboxylate. The final step involves the reaction of ethyl 2-(4-chlorophenyl)hydrazinecarboxylate with 2-methoxyethylamine and propionyl chloride to form compound X.
Scientific Research Applications
Compound X has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of certain ion channels, which are important for the transmission of signals in the nervous system. Additionally, compound X has been shown to have anxiolytic effects in animal models, suggesting that it may be useful for the treatment of anxiety disorders.
properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-20-9-8-16-12(19)6-7-13-17-14(18-21-13)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUDYUITROHOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide |
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